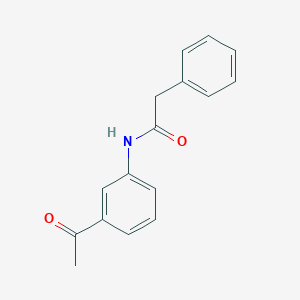

N-(3-acetylphenyl)-2-phenylacetamide

Overview

Description

Scientific Research Applications

Antimicrobial Activity

N-(3-acetylphenyl)-2-phenylacetamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate their potential as antibacterial agents, which could be further explored for the development of new antibiotics .

Molecular Docking Studies

The molecular structure of N-(3-acetylphenyl)-2-phenylacetamide allows it to be used in molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, which is crucial for drug design and discovery. The compound’s ability to bind with bacterial enzymes can be exploited to develop targeted therapies against specific pathogens .

Synthesis of Sulfonamide Compounds

This compound serves as a precursor in the synthesis of various sulfonamide compounds. Sulfonamides have a wide range of applications in medicine due to their antimicrobial, antimalarial, anticancer, anti-inflammatory, and diuretic properties. The synthesis and characterization of these derivatives open up possibilities for creating more effective and targeted therapeutic agents .

Herbicidal Properties

Sulfonamide derivatives synthesized from N-(3-acetylphenyl)-2-phenylacetamide have been used in agriculture for their herbicidal properties. These compounds can inhibit the growth of unwanted plants and weeds, providing a chemical means to manage agricultural pests and improve crop yields .

Antifungal Applications

In addition to antibacterial properties, sulfonamide compounds derived from N-(3-acetylphenyl)-2-phenylacetamide also exhibit antifungal activity. This makes them valuable in the treatment of fungal infections in both humans and plants. Their potential in antifungal medication and agricultural fungicides is an area of active research .

Protease Inhibition

Protease inhibitors are important in the treatment of diseases such as HIV/AIDS and hepatitis C. N-(3-acetylphenyl)-2-phenylacetamide derivatives have been explored for their protease inhibitory activity. Research in this field could lead to the development of new classes of protease inhibitors with improved efficacy and reduced side effects .

Antidepressant Effects

Some sulfonamide derivatives show promise in the treatment of depression. The biochemical properties of N-(3-acetylphenyl)-2-phenylacetamide allow it to be modified into compounds that can interact with neurotransmitter systems in the brain. This interaction could be harnessed to create new antidepressant drugs .

Anti-inflammatory Uses

The anti-inflammatory properties of sulfonamide derivatives make them candidates for the treatment of chronic inflammatory diseases. By inhibiting certain pathways in the inflammatory process, compounds derived from N-(3-acetylphenyl)-2-phenylacetamide could be used to alleviate symptoms of conditions like arthritis and asthma .

Future Directions

Mechanism of Action

Target of Action

N-(3-acetylphenyl)-2-phenylacetamide is a synthetic compound that has been studied for its potential antimicrobial activities . The primary targets of this compound are bacterial cells, particularly Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its targets through polar, hydrophobic, and π-π interactions . These interactions can disrupt the normal functions of the bacterial cells, leading to their death. The aromatic carbons of the compound exhibit π-π interaction with amino acid residues , which could interfere with protein synthesis and other vital processes in the bacteria.

Pharmacokinetics

Its lipophilicity suggests that it may have good bioavailability . Lipophilic drugs tend to be well-absorbed in the gastrointestinal tract and can easily cross cell membranes, enhancing their distribution throughout the body.

Result of Action

The primary result of the action of N-(3-acetylphenyl)-2-phenylacetamide is the inhibition of bacterial growth. The compound’s interactions with bacterial cells lead to their death, thereby preventing the spread of infection .

properties

IUPAC Name |

N-(3-acetylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-8-5-9-15(11-14)17-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVDRUNXUCUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358896 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-phenylacetamide | |

CAS RN |

72116-69-9 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

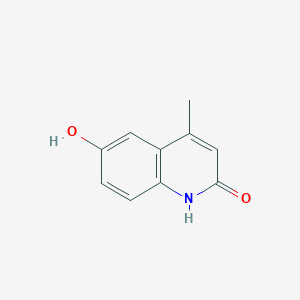

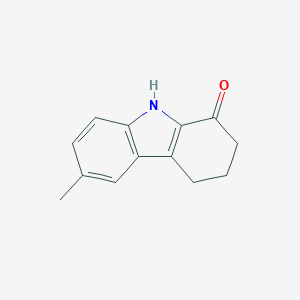

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

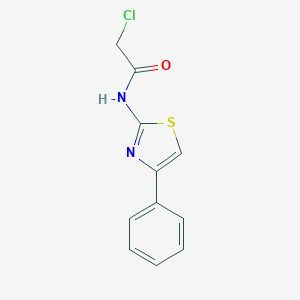

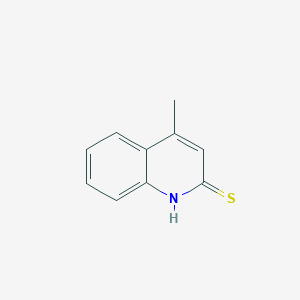

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)